An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-(1,4-Dioxan-2-yl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1,4-Dioxan-2-yl)acetic acid, a heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible dioxane ring with a reactive carboxylic acid moiety, make it an attractive component for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2-(1,4-Dioxan-2-yl)acetic acid, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.
Chemical and Physical Properties
2-(1,4-Dioxan-2-yl)acetic acid, with the CAS number 210647-03-3, is a racemic mixture that is typically encountered as a liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below. While experimentally determined physical properties such as boiling point and density are not widely published, computational estimates provide valuable insights for handling and reaction planning.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Liquid | [2] |
| CAS Number | 210647-03-3 | [1] |
| IUPAC Name | 2-(1,4-dioxan-2-yl)acetic acid | [1] |
| Synonyms | 1,4-Dioxane-2-acetic acid, rac-(1,4-dioxan-2-yl)-acetic acid | [2] |
| XlogP | -0.7 | [1] |
The negative XlogP value suggests that 2-(1,4-Dioxan-2-yl)acetic acid is a relatively polar molecule, which has implications for its solubility and pharmacokinetic properties in drug design.[3] The dioxane ring can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the C2 position of the dioxane ring. The protons of the dioxane ring will exhibit diastereotopic relationships, leading to complex splitting patterns. Key expected signals include:
-
A broad singlet for the carboxylic acid proton (-COOH).
-
A multiplet for the proton at the C2 position of the dioxane ring.
-
A series of multiplets for the methylene protons of the dioxane ring and the methylene protons adjacent to the carboxylic acid.
¹³C NMR: The carbon NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring oxygen atoms. Expected chemical shifts are:
-
A signal in the range of 170-185 ppm for the carboxylic acid carbon.
-
Signals in the range of 60-80 ppm for the carbons of the dioxane ring.
-
A signal for the methylene carbon adjacent to the carboxylic acid.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1,4-Dioxan-2-yl)acetic acid will be dominated by the characteristic absorptions of the carboxylic acid and the C-O bonds of the dioxane ring. Key expected peaks include:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid, around 1700-1730 cm⁻¹.
-
Strong C-O stretching bands from the dioxane ether linkages, in the region of 1000-1300 cm⁻¹.[6]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]+ at m/z 146 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[7] Fragmentation of the dioxane ring would also contribute to the overall mass spectrum.[8]
Synthesis
A specific, peer-reviewed synthesis protocol for 2-(1,4-Dioxan-2-yl)acetic acid is not widely published. However, a general approach for the preparation of similar 2-(substituted-1,3-dioxan-4-yl)acetic acid derivatives has been described in the patent literature.[9] This process typically involves the acetalization of a suitable diol with a protected hydroxymethylene acetic acid derivative, followed by deprotection.
A plausible synthetic route, based on established organic chemistry principles, is outlined below. This should be considered a conceptual workflow and would require experimental optimization.
Figure 1. A conceptual synthetic workflow for 2-(1,4-Dioxan-2-yl)acetic acid.
Proposed Experimental Protocol:
-
Esterification of Glycidol: Glycidol is reacted with a malonic ester derivative in the presence of a base to form an epoxy ester intermediate.
-
Epoxide Opening: The epoxide ring is opened under acidic or basic conditions to yield a diol intermediate.
-
Cyclization and Hydrolysis: The diol intermediate undergoes an intramolecular cyclization to form the dioxane ring. Subsequent hydrolysis of the ester yields the final product, 2-(1,4-Dioxan-2-yl)acetic acid.
This proposed synthesis would require careful control of reaction conditions to ensure the desired regioselectivity and to minimize side reactions. Purification would likely involve column chromatography.
Reactivity and Chemical Behavior
The reactivity of 2-(1,4-Dioxan-2-yl)acetic acid is primarily dictated by the carboxylic acid functional group. It can undergo typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Reaction with amines, typically activated by coupling agents, to form amides. This is a particularly important reaction for its application in PROTAC synthesis.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
The dioxane ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.
Applications in Drug Discovery and Development
The primary application of 2-(1,4-Dioxan-2-yl)acetic acid in drug discovery is as a linker or building block in the synthesis of more complex molecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) .[10][11]
Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two ligands.
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[11] 2-(1,4-Dioxan-2-yl)acetic acid, with its carboxylic acid handle, is well-suited for incorporation into PROTAC linkers through amide bond formation. The dioxane moiety can impart desirable physicochemical properties to the linker, such as improved solubility and a favorable conformational profile.[3]
Figure 2. Schematic representation of a PROTAC molecule incorporating a linker derived from 2-(1,4-Dioxan-2-yl)acetic acid.
Other Medicinal Chemistry Applications
Beyond PROTACs, the dioxane scaffold is found in a number of biologically active molecules. Dioxane derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents and in the treatment of neurological disorders.[4][12] The incorporation of the 2-(1,4-Dioxan-2-yl)acetic acid moiety into novel chemical entities could therefore be a strategy to modulate their pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Based on available safety data sheets, 2-(1,4-Dioxan-2-yl)acetic acid is considered to be harmful if swallowed and causes skin and serious eye irritation.[1][13][14] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(1,4-Dioxan-2-yl)acetic acid is a versatile chemical building block with significant potential in modern drug discovery. Its primary utility lies in its role as a component of linkers for PROTACs, where the dioxane moiety can confer advantageous physicochemical properties. While detailed experimental data on its physical and spectroscopic properties are not yet widely available, its chemical reactivity is well-understood, allowing for its strategic incorporation into complex molecular designs. As the field of targeted protein degradation continues to expand, the demand for novel and effective linker building blocks like 2-(1,4-Dioxan-2-yl)acetic acid is expected to grow, further solidifying its importance for researchers in the pharmaceutical sciences.
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